Dopamine quinone

Content Navigation

- 1. General Information

- 2. Dopamine Quinone (CAS 50673-96-6): A High-Reactivity Intermediate for Controlled Polymerization and Mechanistic Studies

- 3. Procurement Rationale: Why Dopamine Quinone is Not Interchangeable with Dopamine

- 4. Quantitative Evidence for Selecting Dopamine Quinone over Common Alternatives

Uncontrolled dopamine oxidation introduces variability in polydopamine coating and neuromelanin research. Dopamine quinone (CAS 50673-96-6) is the oxidized form of dopamine, enabling precise reaction control. - Oxidant-free starting material: Eliminates variability from in-situ oxidation, delivering consistent PDA film thickness and adhesion. - Known cyclization kinetics: Allows synchronized initiation of neuromelanin cascade for accurate kinetic studies. - Electrophilic benchmark: Enables quantitative studies of nucleophilic adduct formation relevant to neurotoxicity. Supplied as a stable solid under recommended storage.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

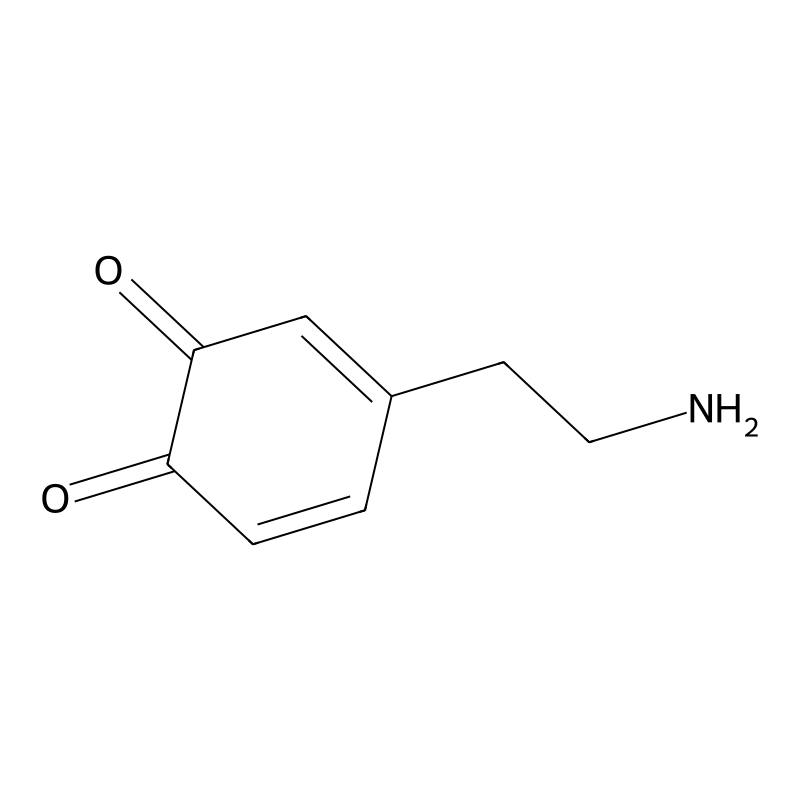

Dopaminoquinone is a member of the class of 1,2-benzoquinones that is 1,2-benzoquinone in which a hydrogen at para to one of the oxo groups has been replaced by a 2-aminoethyl group. It has a role as a metabolite. It is a primary amino compound and a member of 1,2-benzoquinones. It derives from a 1,2-benzoquinone.

Purity

Package Size

Dopamine quinone is the highly reactive, two-electron oxidized form of the neurotransmitter dopamine. It serves as a critical, yet transient, intermediate in the biosynthesis of neuromelanin and the synthetic pathway to polydopamine (PDA) materials. [REFS-1, REFS-2] Its primary procurement value lies in its high electrophilicity, which allows it to act as a direct precursor for polymerization and nucleophilic addition reactions, bypassing the often variable and difficult-to-control initial oxidation step required when starting from dopamine hydrochloride. [3]

Research Fit

References

- [1] Segura-Aguilar, J. Toxic reactions of o-quinones generated during dopamine oxidation. *Methods* **2016**, *10*, 1029.

- [2] Liu, Y., Ai, K., & Lu, L. Polydopamine and Its Derivative Materials: Synthesis and Promising Applications in Energy, Environmental, and Biomedical Fields. *Chemical Reviews*, **2014**, *114*(9), 5057-5115.

- [3] D'Ischia, M., et al. Polydopamine and Eumelanin: From Structure to Understanding of Their Functions and Potential. *Angewandte Chemie International Edition*, **2014**, *53*(46), 12359-12367.

Direct substitution of dopamine quinone with its precursor, dopamine, is unviable for applications requiring precise control over reaction initiation and kinetics. Dopamine is a stable catecholamine, whereas dopamine quinone is a highly unstable electrophile with a half-life of mere seconds at physiological pH. [REFS-1, REFS-2] Using dopamine requires an *in-situ* oxidation step (e.g., via atmospheric oxygen, chemical oxidants, or electrochemistry), which introduces significant variability in quinone concentration, reaction rate, and byproduct formation. [3] Procuring isolated dopamine quinone provides a defined, oxidant-free starting point, enabling synchronized and reproducible initiation of polymerization or derivatization reactions that is unattainable when starting with dopamine itself.

Substitution Risk

References

- [1] Tse, D. C. S., McCreery, R. L., & Adams, R. N. Potential-dependent kinetics of dopamine and catecholamine oxidations. *Journal of Medicinal Chemistry*, **1976**, *19*(1), 37-40.

- [2] Vakos, Z., et al. Dopamine Autoxidation Is Controlled by Acidic pH. *Frontiers in Molecular Neuroscience*, **2018**, *11*, 469.

- [3] Hong, S., et al. Understanding the Chemical Structures of Polydopamine. *ProQuest Dissertations Publishing*, **2012**.

Defined Precursor for Controlled Polymerization: Bypasses Variable Dopamine Oxidation Step

The synthesis of polydopamine (PDA) from dopamine requires an initial, often rate-limiting and difficult-to-control, oxidation step to form dopamine quinone. [1] By starting directly with purified dopamine quinone, this variable is eliminated, allowing for more controlled and reproducible polymerization processes. This is particularly relevant for applications where film thickness and coating uniformity are critical. Research has shown that using dopamine-o-quinone directly can enable the formation of adhesive PDA-like films even from micromolar concentrations, a regime where polymerization from dopamine is inefficient due to competing reaction pathways. [2]

| Evidence Dimension | Reaction Control |

| Target Compound Data | Direct, oxidant-free initiation of polymerization. |

| Comparator Or Baseline | Dopamine: Requires in-situ oxidation, leading to variable reaction initiation and potential for side-reactions dependent on oxidant type and concentration. |

| Quantified Difference | Enables polymerization at low micromolar concentrations where dopamine-based routes are ineffective. |

| Conditions | Aqueous buffer systems for polydopamine synthesis. |

For reproducible manufacturing of polydopamine coatings and nanoparticles, using dopamine quinone provides a more defined and controllable process start-point than oxidizing dopamine in situ.

High-Speed Reactivity: Defined Intramolecular Cyclization Kinetics for Mechanistic Studies

Dopamine quinone is exceptionally unstable in neutral aqueous solutions due to rapid intramolecular cyclization to form leucodopaminechrome. At physiological pH 7.4, this reaction proceeds with a rate constant of approximately 0.15 s⁻¹, corresponding to a half-life of about 4.7 seconds. [REFS-1, REFS-2] In contrast, its parent compound, dopamine, is stable for days under acidic conditions (pH < 5.6) and only slowly oxidizes at neutral pH. [3] This well-defined, rapid reactivity makes purified dopamine quinone an essential tool for kinetic studies of neuromelanin formation, allowing researchers to precisely initiate the cyclization cascade.

| Evidence Dimension | Intramolecular Cyclization Rate Constant (k) |

| Target Compound Data | ~0.15 s⁻¹ (Half-life of ~4.7 seconds) |

| Comparator Or Baseline | Dopamine: Stable, does not undergo cyclization without prior oxidation. |

| Quantified Difference | Dopamine quinone cyclizes orders of magnitude faster than the overall oxidation-cyclization process starting from dopamine. |

| Conditions | Aqueous solution, physiological pH (~7.4). |

For researchers studying the rapid kinetics of neuromelanin formation or quinone toxicity, the defined starting point offered by dopamine quinone is critical for obtaining reproducible and interpretable data.

Slower Cyclization Rate Compared to L-DOPA Quinone: A Tool for Studying Side-Chain Effects

While highly reactive, dopamine quinone's intramolecular cyclization is significantly slower than that of its close analog, L-DOPA quinone. The cyclization of L-DOPA quinone proceeds approximately 10 times faster than that of dopamine quinone. [1] This difference is attributed to the influence of the carboxylic acid group in L-DOPA. This quantifiable difference in reactivity allows researchers to use dopamine quinone as a specific comparator to isolate and study the role of the ethylamine side chain versus the alanine side chain in the subsequent steps of eumelanin synthesis and quinone-protein interactions.

| Evidence Dimension | Relative Intramolecular Cyclization Rate |

| Target Compound Data | Baseline Rate (1x) |

| Comparator Or Baseline | L-DOPA quinone: ~10x faster than dopamine quinone. |

| Quantified Difference | L-DOPA quinone cyclizes an order of magnitude faster. |

| Conditions | Comparative kinetic studies in aqueous solutions. |

This allows for precise investigation into how the dopamine side-chain, versus the L-DOPA side-chain, dictates reaction pathways, which is critical for understanding differential toxicity and melanin structure.

Controlled Synthesis of Polydopamine (PDA) Coatings and Nanomaterials

Ideal for manufacturing processes where reproducible PDA film thickness, adhesion, and morphology are required. By providing a defined, oxidant-free starting material, dopamine quinone enables precise control over the initiation of polymerization, which is difficult to achieve with traditional methods that rely on the variable oxidation of dopamine. [1]

Kinetic Analysis of Neuromelanin Formation Pathways

Serves as a critical reagent for biophysical and neurochemical studies focused on the rapid early steps of neuromelanin synthesis. Its well-characterized, fast cyclization rate allows for the synchronized initiation of the reaction cascade, enabling accurate measurement of subsequent steps implicated in neuroprotection and Parkinson's disease. [2]

Investigating Quinone-Protein and Quinone-Nucleophile Interactions

Enables quantitative studies of how dopamine quinone forms adducts with cellular nucleophiles like cysteine and glutathione. Because its rate of intramolecular cyclization is known, it can be used as a benchmark to measure the rates of competing intermolecular reactions, providing insight into mechanisms of quinone-induced neurotoxicity. [3]

Application Fit Matrix

References

- [1] Díaz-Lezcano, C., et al. Synthesis, Follow-Up, and Characterization of Polydopamine-like Coatings Departing from Micromolar Dopamine-o-Quinone Precursor Concentrations. *ACS Omega*, **2020**, *5*(25), 15478–15490.

- [2] Vakos, Z., et al. Dopamine Autoxidation Is Controlled by Acidic pH. *Frontiers in Molecular Neuroscience*, **2018**, *11*, 469.

- [3] Jameson, G. N. L., et al. Kinetic evidence that cysteine reacts with dopaminoquinone via reversible adduct formation to yield 5-cysteinyl-dopamine: an important precursor of neuromelanin. *Organic & Biomolecular Chemistry*, **2004**, *2*(15), 2166-2173.

Physical Description

XLogP3

Other CAS

Wikipedia

Explore Compound Types